alpha-(4-Methoxyphenylimino)-P-cresol

Description

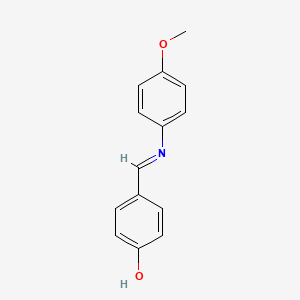

alpha-(4-Methoxyphenylimino)-P-cresol is a synthetic phenolic derivative characterized by a para-cresol backbone modified with an imino group substituted with a 4-methoxyphenyl moiety. This structural configuration confers unique physicochemical properties, including enhanced electron-donating capacity due to the methoxy group’s resonance effects. The compound is primarily utilized in research settings, particularly in studies exploring microbial inhibition, environmental degradation, and anti-inflammatory applications .

Properties

CAS No. |

3230-50-0 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

4-[(4-methoxyphenyl)iminomethyl]phenol |

InChI |

InChI=1S/C14H13NO2/c1-17-14-8-4-12(5-9-14)15-10-11-2-6-13(16)7-3-11/h2-10,16H,1H3 |

InChI Key |

JFVWOEIMTLSAAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

alpha-(Phenylimino)-P-cresol

- Structure : Differs by replacing the 4-methoxyphenyl group with an unsubstituted phenyl ring.

- Bioactivity: Exhibits moderate inhibition of Clostridioides difficile p-cresol production (reduction ~30–40%) but lower efficacy compared to alpha-(4-Methoxyphenylimino)-P-cresol due to the absence of methoxy-enhanced electron donation .

- Binding Affinity : Computational docking studies suggest higher binding energy (−8.2 kcal/mol) compared to the 4-methoxy analogue (−9.1 kcal/mol), indicating weaker enzyme interactions .

p-Cresol Dimers (e.g., 2,2'-Dihydroxy-5,5'-dimethylbiphenol)

- Structure : Dimerized para-cresol units linked via biphenyl bonds.

- Anti-Inflammatory Activity: Demonstrates 2.5-fold greater inhibition of NF-κB activation (IC₅₀ = 12 µM) compared to monomeric this compound (IC₅₀ = 30 µM) .

- Mechanism : Enhanced electronegativity from dimerization improves interaction with inflammatory signaling pathways .

Isomeric and Positional Comparisons

o-Cresol and m-Cresol Derivatives

- Biodegradability: Pseudomonas spp. metabolize o-cresol 90% faster than p-cresol derivatives (75 h vs. 120 h at 50 mg/L), attributed to preferential enzymatic cleavage of ortho-substituted phenolics .

- Ecotoxicity: this compound exhibits slower mineralization kinetics (k₁ = 0.05 h⁻¹) compared to o-cresol (k₁ = 0.15 h⁻¹), increasing environmental persistence .

Thymol and Carvacrol

- Structural Similarities: Monoterpenoid phenols with methyl/isopropyl substituents.

- Antimicrobial Action: Both induce oxidative stress in Candida albicans (80% growth inhibition at 1 mM), whereas this compound targets bacterial decarboxylases (e.g., HpdBCA in C. difficile) with 61.5% p-cresol reduction .

Functional and Mechanistic Insights

Antimicrobial and Metabolic Interactions

- Enzyme Inhibition: this compound reduces p-cresol synthesis in C. difficile by competitively binding HpdB decarboxylase (ΔG = −9.1 kcal/mol), outperforming analogues like Compound 3 (ΔG = −7.8 kcal/mol) .

Data Tables

Table 1: Comparative Bioactivity of Cresol Derivatives

Table 2: Environmental and Industrial Parameters

| Parameter | This compound | p-Cresol | Thymol |

|---|---|---|---|

| Mineralization Rate (k₃, h⁻¹) | 0 (no direct mineralization) | 0 | 0.10 |

| Antioxidant EC₅₀ (µM) | 45 | 120 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.